6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
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Overview
Description
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives These compounds are characterized by their unique spirocyclic structure, which consists of an indole moiety fused to a piperidine ring The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorinated indoles, have been found to inhibit hiv-1 , act as ligands for the CB2 cannabinoid receptor in the central nervous system , and prevent thrombus formation by inhibiting factor Xa .
Biochemical Pathways
Fluorinated indoles have been found to affect pathways related to hiv-1 replication, cannabinoid signaling, and blood coagulation .
Result of Action
Based on the activities of similar compounds, it could potentially have antiviral, analgesic, or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using classical methods such as the Bartoli indole synthesis or the Fischer indole synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable piperidine precursor under conditions that promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced spiroindole derivatives
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-1H-indole: Lacks the spirocyclic structure but shares the trifluoromethyl group and indole moiety.
Spiro[indole-3,4’-piperidine]: Similar spirocyclic structure but without the trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride is unique due to the combination of its spirocyclic structure and the presence of the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and selectivity for molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNKLNUDAMWSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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